N-(5-bromopyridin-2-yl)methanesulfonamide
Overview
Description
N-(5-bromopyridin-2-yl)methanesulfonamide (NBPMS) is a synthetic organic compound and a derivative of sulfonamide, a type of sulfonated aromatic compound. It is used in a variety of scientific research applications, including inorganic and organic synthesis, medicinal chemistry, and biochemistry. NBPMS has been shown to have a variety of biochemical and physiological effects, as well as advantages and limitations when used in laboratory experiments.
Scientific Research Applications
Bromination in Organic Synthesis
The bromination of trifluoro-N-(prop-2-yn-1-yl)methanesulfonamide, a compound related to N-(5-bromopyridin-2-yl)methanesulfonamide, results in the formation of various dibromopropenyl derivatives. This reaction is indicative of the potential applications of such sulfonamides in organic synthesis, particularly in the formation of complex brominated structures (Shainyan, Ushakova, & Danilevich, 2015).
Synthesis of Novel Bromo Substituted Pyridyl Compounds
A study on the synthesis of 5,5′-dibromo-2,2′-dipyridyl disulfide and derivatives, including compounds analogous to N-(5-bromopyridin-2-yl)methanesulfonamide, showcases the utility of such compounds in synthesizing novel bromo substituted pyridyl compounds. These compounds have applications in various fields of chemistry due to their unique structural and electronic properties (Bhasin, Kumar, Mehta, Raghavaiah, Jacob, & Klapötke, 2009).
Application in Sulfonamide Synthesis
The compound is a potential candidate in the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. The utility of sulfonamides in pharmaceuticals and material science makes this an area of significant interest (Han, 2010).
Sulfonamide Structural Studies
Studies on the structure of related sulfonamides, such as trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, indicate the importance of sulfonamides in understanding molecular self-association and conformations. This knowledge is crucial in the development of new materials and pharmaceuticals (Sterkhova, Moskalik, & Shainyan, 2014).
Metal Mediated Inhibition Studies
Quinolinyl sulfonamides, similar in structure to N-(5-bromopyridin-2-yl)methanesulfonamide, have been identified as potent inhibitors in metal-mediated biological processes. These studies demonstrate the potential biomedical applications of such compounds (Huang, Xie, Ma, Hanzlik, & Ye, 2006).
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-12(10,11)9-6-3-2-5(7)4-8-6/h2-4H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYAADKYEDTQCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355081 | |
Record name | N-(5-bromo-2-pyridinyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)methanesulfonamide | |
CAS RN |
89466-22-8 | |
Record name | N-(5-bromo-2-pyridinyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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